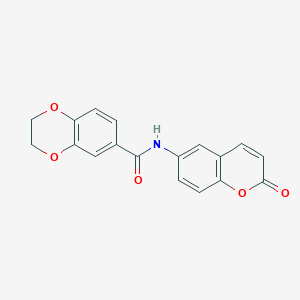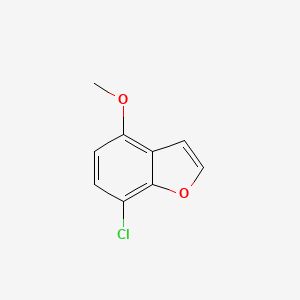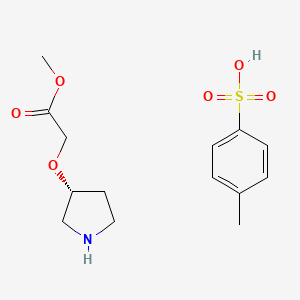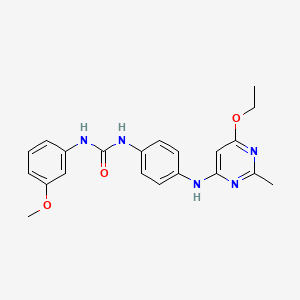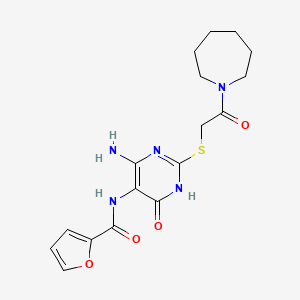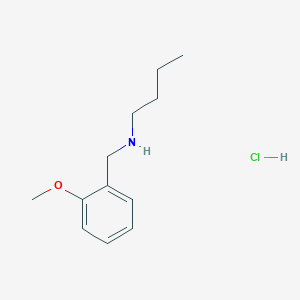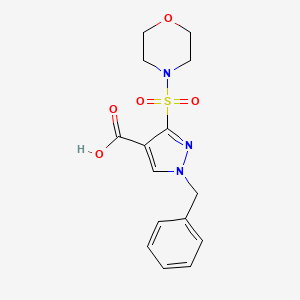
1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The benzyl group attached to the pyrazole ring is a common functional group in organic chemistry, consisting of a phenyl and a methylene group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the benzyl group, and the carboxylic acid group. For instance, reactions at the benzylic position are common due to the resonance stabilization provided by the adjacent aromatic ring .Aplicaciones Científicas De Investigación
Synthesis Pathways and Derivative Formation
1-Benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid is part of a broader category of compounds that have been studied for their synthetic pathways and potential in forming new chemical structures. Research has explored the conversion of similar compounds into derivatives that form pyrazoloisoindole and pyrimidine rings, indicating a versatile foundation for synthesizing heteroaryl compounds. This flexibility underscores the compound's role in creating novel molecules with potential applications in various fields of chemistry and pharmacology (Wolf et al., 2005).
Reactions with Aminophenols
Further studies have detailed reactions of 1H-pyrazole-3-carboxylic acid derivatives with aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions highlight the compound's capability to engage in functionalization processes, which is crucial for developing compounds with specific biological or chemical properties (Yıldırım & Kandemirli, 2006).
Hydrogen-Bonded Polymeric Structures
Investigations into the morpholinium salts of benzoic acid analogues, including structures similar to 1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid, have revealed the formation of cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures. These findings point to the potential of such compounds in materials science, particularly in designing new materials with specific molecular architectures (Smith & Lynch, 2016).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For instance, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a spill hazard. It’s important to refer to the Safety Data Sheet (SDS) for specific safety and hazard information .
Direcciones Futuras
The future directions for this compound would depend on its potential applications. For instance, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials. If it’s used in materials science, future research could focus on improving its properties and finding new applications .
Propiedades
IUPAC Name |
1-benzyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-15(20)13-11-17(10-12-4-2-1-3-5-12)16-14(13)24(21,22)18-6-8-23-9-7-18/h1-5,11H,6-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEWUBIWBCZJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

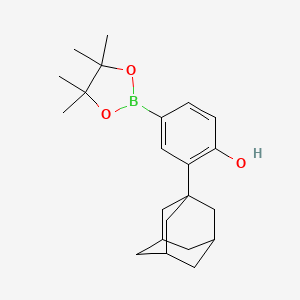
![N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2616452.png)
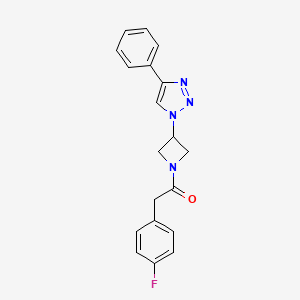
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-bromobenzamide](/img/structure/B2616455.png)
![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2616456.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2616457.png)
![methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2616460.png)
